H-89, chemically known as N-(2-p-bromocinnamylamino)ethyl-5-isoquinolinesulfonamide, is a potent and selective inhibitor of protein kinase A (PKA). It has garnered attention in biochemical research due to its ability to modulate various cellular processes by inhibiting PKA activity. The compound is primarily classified as a pharmacological agent used in studies related to signal transduction and cellular signaling pathways.
H-89 is synthesized from isoquinoline derivatives, with its structure featuring a bromobenzene moiety that contributes to its binding capabilities within the ATP pocket of kinases. It is commercially available in various forms, including dihydrochloride salt, which enhances its solubility and bioavailability in biological assays .
H-89 falls under the category of kinase inhibitors, specifically targeting PKA. It is recognized for its high selectivity, with a Ki value of approximately 48 nM in cell-free assays, indicating a strong affinity for PKA compared to other kinases such as protein kinase G (PKG) and protein kinase C (PKC) .
The synthesis of H-89 involves several steps starting from isoquinoline derivatives. The key steps typically include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of H-89 .
H-89 has a complex molecular structure characterized by:
The structural arrangement allows H-89 to effectively interact with the active site of PKA, inhibiting its activity .
Crystallographic studies have shown that H-89 binds within the ATP-binding site of PKA, adopting multiple conformations that enhance its inhibitory effect .
H-89 primarily functions through competitive inhibition of PKA against ATP. In vitro studies have demonstrated that H-89 effectively inhibits various phosphorylation events mediated by PKA, impacting processes such as neurite outgrowth in neuronal cells .
The inhibition mechanism involves binding to the ATP pocket of PKA, preventing ATP from activating the kinase. This competitive inhibition has been quantified through kinetic studies that reveal the concentration-dependent effects of H-89 on kinase activity .
The mechanism by which H-89 exerts its effects involves:
Data from studies indicate that H-89 significantly reduces forskolin-induced neurite outgrowth in PC12D cells, highlighting its role in modulating neuronal signaling pathways .
Relevant analyses have shown that H-89 can induce significant changes in protein phosphorylation patterns within cellular environments .
H-89 is widely used in scientific research for various applications:
H-89 dihydrochloride (N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) emerged in the late 1980s as part of the "H-series" kinase inhibitors developed from the prototype compound H-8. Designed to improve specificity for cAMP-dependent protein kinase (PKA), H-89 was synthesized by introducing a p-bromocinnamyl group into the H-8 structure [1] [7]. Early studies in PC12 pheochromocytoma cells demonstrated its superior potency, inhibiting forskolin-induced neurite outgrowth at nanomolar concentrations (IC₅₀ ~ 48 nM for PKA) – a 30-fold increase over H-8 [1] [3]. This established H-89 as a critical pharmacological tool for probing PKA-dependent signaling in vitro.
H-89 functions as a competitive ATP-site antagonist of PKA’s catalytic subunit (PKAc). Structural analyses reveal that its isoquinoline sulfonamide core occupies the adenine-binding pocket, while the bromocinnamyl moiety extends into a hydrophobic region, stabilizing inhibition [1] [3]. Anomalous dispersion X-ray crystallography (PDB: 3VQH) identified two distinct binding conformations of the bromophenyl group within the ATP-binding cleft, highlighting conformational flexibility that influences inhibitor affinity [3].
Table 1: Selectivity Profile of H-89 Across Key Kinases
Kinase | IC₅₀ (nM) | Relative Potency vs. PKA |
---|---|---|
PKA | 48 | 1.0 (Reference) |
MSK1 | 120 | 2.5-fold weaker |
ROCK-II | 135 | 2.8-fold weaker |
PKBα | 2,600 | 54-fold weaker |
PKG | 280 | 5.8-fold weaker |
PKC | >30,000 | >625-fold weaker |
Beyond kinase inhibition, H-89 directly attenuates voltage-gated potassium currents (Iₖ) in cardiac myocytes and modulates transient receptor potential (TRP) channels, complicating interpretations of cellular physiology experiments [1] [8].
Research leveraging H-89 spans neuroscience, oncology, and stem cell biology, yet persistent questions remain:
Table 2: Documented Off-Target Effects of H-89
Off-Target Activity | Experimental System | Functional Consequence |
---|---|---|
Renilla luciferase inhibition | HEK293T cells expressing RLuc | 50% signal reduction at 10 µM |
ROCK-II inhibition (IC₅₀ = 135 nM) | hESC cultures | Reduced dissociation-induced apoptosis |
Delayed repriming of T-tubules | Rat skinned muscle fibers | Impaired excitation-contraction coupling |
Blockade of voltage-gated K⁺ channels | Isolated ventricular myocytes | Action potential prolongation |
Current research gaps include:
Key Compounds Mentioned: H-89, H-8, KT5720, PKIα, Coelenterazine-h, Forskolin, Myosin Light Chain (MLC2)
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7